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Compound of Interest

Compound Name: SYBR green | (chloride)

Cat. No.: B15135445

Introduction

SYBR Green | is a fluorescent dye that binds to double-stranded DNA (dsDNA), enabling the
real-time quantification of DNA amplification.[1][2][3][4] This method is a widely used, cost-
effective, and versatile tool for various applications, including gene expression analysis,
pathogen detection, and genotyping.[5] The intensity of the fluorescent signal is directly
proportional to the amount of dsDNA present, allowing for the monitoring of DNA amplification
during each cycle of the Polymerase Chain Reaction (PCR).[1][5] This document provides a
detailed standard protocol for performing SYBR Green real-time PCR (QPCR).

Principle of SYBR Green qPCR

The SYBR Green gPCR process follows the fundamental principles of PCR, involving cycles of
denaturation, annealing, and extension.[1] The key distinction is the inclusion of SYBR Green |
dye in the reaction mixture.[1] This dye intercalates with any double-stranded DNA, and upon
binding, its fluorescence emission increases significantly.[1][4][6] This increase in fluorescence
Is measured at the end of each extension step by the real-time PCR instrument, providing a
real-time measure of DNA amplification.[1][3]

A critical aspect of SYBR Green qPCR is the subsequent melt curve analysis.[5][7] This
analysis is performed after the amplification cycles to verify the specificity of the PCR product.
[2][5][7] By gradually increasing the temperature and monitoring the fluorescence, a
dissociation curve is generated. A single, sharp peak at a specific melting temperature (Tm)
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indicates the amplification of a single, specific product.[6][7] The presence of multiple peaks
suggests non-specific amplification or the formation of primer-dimers.[6][7]

Experimental Protocol

This protocol outlines the standard procedure for setting up and running a SYBR Green real-
time PCR experiment.

1. Primer Design and Validation

Proper primer design is crucial for the success of a SYBR Green qPCR experiment to ensure
specificity and efficiency.[5]

Length: Primers should typically be 18-25 nucleotides long.[5]

e Melting Temperature (Tm): The Tm of the primers should be between 58-60°C.[5]

e GC Content: Aim for a GC content of 50-60%.[3]

o Amplicon Size: The target amplicon size should ideally be between 70 and 200 base pairs.

e Secondary Structures: Avoid primers that can form secondary structures or primer-dimers.[5]

 Validation: It is recommended to validate primer efficiency by running a standard curve with a
dilution series of the template DNA. The amplification efficiency should be between 90-
110%.

2. Reaction Setup

It is essential to prepare the reaction mixture on ice to prevent premature enzyme activity.
Always include a no-template control (NTC) to check for contamination.[5] Running samples in
triplicate is recommended to ensure reproducibility.[5]

Table 1: SYBR Green qPCR Reaction Mixture

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.youtube.com/watch?v=4QPyVcpbvNw
https://www.mrdnalab.com/how-to-optimize-qpcr-analysis-using-a-melt-curve.html
https://www.youtube.com/watch?v=4QPyVcpbvNw
https://www.mrdnalab.com/how-to-optimize-qpcr-analysis-using-a-melt-curve.html
https://synapse.patsnap.com/article/how-to-set-up-a-qpcr-reaction-using-sybr-green
https://synapse.patsnap.com/article/how-to-set-up-a-qpcr-reaction-using-sybr-green
https://synapse.patsnap.com/article/how-to-set-up-a-qpcr-reaction-using-sybr-green
https://www.youtube.com/watch?v=JXSUKasuEOg
https://synapse.patsnap.com/article/how-to-set-up-a-qpcr-reaction-using-sybr-green
https://synapse.patsnap.com/article/how-to-set-up-a-qpcr-reaction-using-sybr-green
https://synapse.patsnap.com/article/how-to-set-up-a-qpcr-reaction-using-sybr-green
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Component 20 pL Reaction Volume Final Concentration

2X SYBR Green gPCR Master

Vi 10 pL 1X
Forward Primer (10 uM) 0.4 pL 200 nM
Reverse Primer (10 uM) 0.4 uL 200 nM
Template DNA Variable (<100 ng) As required
Nuclease-Free Water To 20 uL

Note: The optimal final primer concentration may range from 100 nM to 500 nM and should be
determined empirically.[5][8]

Reaction Assembly:

e Thaw all components on ice.

o Gently vortex and briefly centrifuge all reagents before use.

e Prepare a master mix containing the 2X SYBR Green gPCR Master Mix, primers, and
nuclease-free water for the total number of reactions plus an extra 10% to account for
pipetting errors.

 Aliquot the master mix into individual PCR tubes or wells of a PCR plate.

» Add the template DNA to the respective tubes or wells. For the NTC, add nuclease-free
water instead of template DNA.

o Seal the tubes or plate, mix gently, and centrifuge briefly to collect the contents at the
bottom.

3. gPCR Cycling Conditions

The following cycling conditions are a general guideline and may require optimization based on
the primers and template used.
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Table 2: Standard SYBR Green gPCR Cycling Protocol

Step Temperature Time Cycles
Initial Denaturation 95°C 2-10 minutes 1
Denaturation 95°C 15-30 seconds 40
Annealing/Extension 55-65°C 30-60 seconds

Melt Curve Analysis 65°C to 95°C Incremental increase 1

Note: The annealing temperature should be optimized based on the Tm of the primers. A three-
step protocol with a separate extension step at 72°C can also be used.[5]

4. Melt Curve Analysis

After the amplification cycles, a melt curve analysis is performed to assess the specificity of the
amplified product.[5][7] The instrument gradually increases the temperature from approximately
60°C to 95°C and measures the fluorescence at each incremental temperature increase.[7] As
the temperature rises, the double-stranded DNA denatures, causing the SYBR Green dye to
dissociate and the fluorescence to decrease.[7] A plot of the negative first derivative of the
fluorescence versus temperature reveals a peak at the melting temperature (Tm) of the PCR
product. A single peak indicates a specific product, while multiple peaks suggest the presence
of non-specific products or primer-dimers.[6][7]

Data Analysis

The primary result of a qPCR experiment is the quantification cycle (Cq), also known as the
threshold cycle (Ct). The Cq value is the cycle number at which the fluorescence signal crosses
a predetermined threshold, indicating a detectable amount of amplified product. Lower Cq
values correspond to higher initial amounts of the target template. Quantification can be
performed using either absolute or relative methods.

Workflow and Signaling Pathway Diagrams
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SYBR Green Real-Time PCR Experimental Workflow
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Caption: SYBR Green gPCR Workflow Diagram.
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Mechanism of SYBR Green | Fluorescence
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Caption: SYBR Green | Fluorescence Mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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time-pcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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